Zolenzepine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Zolenzepine is a chemical compound classified as a tricyclic antidepressant. It is primarily recognized for its potential therapeutic effects in the treatment of various psychiatric disorders, particularly depression and anxiety. The compound exhibits a complex molecular structure that contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.

- Alkylation: Zolenzepine can be alkylated at various positions to enhance its biological activity.

- Oxidation: The compound can be oxidized to form various derivatives that may exhibit different pharmacological profiles.

- Hydrolysis: Hydrolysis reactions can modify the functional groups within the molecule, potentially altering its solubility and bioavailability.

These reactions are essential for developing analogs and understanding the compound's reactivity under different conditions.

Zolenzepine demonstrates significant biological activity, primarily through its interaction with neurotransmitter systems in the brain. It is known to:

- Inhibit serotonin reuptake, which enhances mood regulation.

- Modulate norepinephrine levels, contributing to its antidepressant effects.

- Exhibit anxiolytic properties, making it useful for treating anxiety disorders.

Studies have indicated that zolenzepine's efficacy may vary based on dosage and individual patient responses, highlighting the importance of tailored therapeutic approaches.

The synthesis of zolenzepine involves multiple steps, often utilizing advanced organic chemistry techniques. Key methods include:

- Condensation Reactions: Initial formation of the tricyclic structure through condensation of appropriate precursors.

- Functional Group Modifications: Subsequent reactions to introduce specific functional groups that enhance pharmacological activity.

- Purification Techniques: Final products are purified using methods such as recrystallization or chromatography to ensure high purity and yield.

For instance, one synthetic route involves the reaction of specific aromatic compounds under controlled conditions to yield zolenzepine with desired characteristics .

Zolenzepine is primarily used in clinical settings for:

- Treatment of Major Depressive Disorder: Its ability to modulate neurotransmitter levels makes it effective in alleviating symptoms of depression.

- Management of Anxiety Disorders: The compound's anxiolytic effects provide relief for patients suffering from anxiety-related conditions.

- Research in Psychopharmacology: Zolenzepine serves as a model compound for studying tricyclic antidepressants and their mechanisms of action.

Research on zolenzepine has revealed various interactions with other drugs and biological systems:

- Drug Interactions: Zolenzepine may interact with other antidepressants or medications affecting serotonin levels, necessitating careful management in polypharmacy situations.

- Receptor Binding Studies: Investigations into zolenzepine's binding affinity to serotonin and norepinephrine receptors provide insights into its mechanism of action and potential side effects.

These studies are crucial for understanding how zolenzepine can be safely integrated into treatment regimens.

Zolenzepine shares structural and functional similarities with several other compounds in the tricyclic antidepressant class. Notable comparisons include:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Amitriptyline | Tricyclic Antidepressant | Depression | Strong sedative effects |

| Nortriptyline | Tricyclic Antidepressant | Depression | Fewer side effects than amitriptyline |

| Clomipramine | Tricyclic Antidepressant | Obsessive-Compulsive Disorder | Potent serotonin reuptake inhibitor |

Zolenzepine is unique due to its specific receptor binding profile and lower sedative properties compared to some of its counterparts, making it a potentially safer option for certain patient populations .

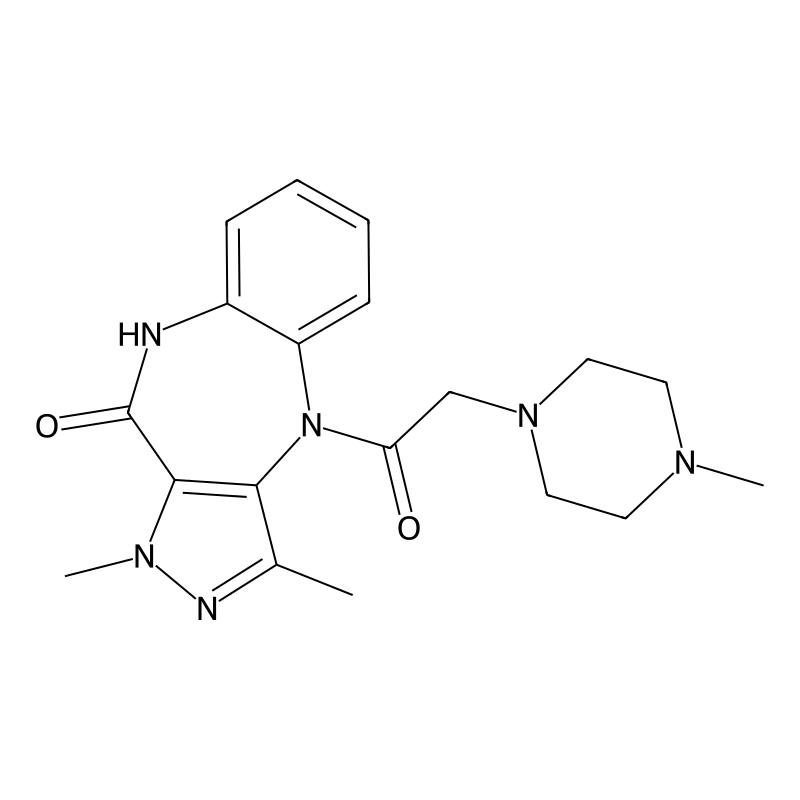

Zolenzepine is a complex heterocyclic compound belonging to the benzodiazepine derivative class. Its molecular architecture is characterized by a unique fusion of multiple ring systems that contribute to its distinctive three-dimensional structure and chemical properties.

Core Molecular Structure

Zolenzepine possesses a pyrazolo[3,4-c] [1] [2]benzodiazepine core, which forms the central scaffold of the molecule. This core consists of a benzodiazepine ring system fused with a pyrazole ring, creating a tricyclic arrangement [3] [4]. The molecular formula of Zolenzepine is C19H24N6O2 with a molecular weight of 368.44 g/mol [3] [4]. The compound is identified by the CAS number 78208-13-6 [3].

The IUPAC name of Zolenzepine is 1,3-dimethyl-10-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrazolo[3,4-c] [1] [2]benzodiazepin-4-one, which reflects its complex structure with multiple functional groups and substituents [4].

Functional Group Analysis

Zolenzepine contains several key functional groups that contribute to its chemical properties and potential interactions:

| Functional Group | Position/Description |

|---|---|

| Benzodiazepine core | Core structure - fused ring system |

| Pyrazole ring | Fused to benzodiazepine core |

| Piperazine ring | Connected via acetyl linker |

| Amide group | At position 10 of the benzodiazepine |

| Methyl groups | At positions 1 and 3 of pyrazole ring and position 4 of piperazine |

| Carbonyl groups | Two carbonyl groups - one in amide linkage, one in benzodiazepine core |

The benzodiazepine core of Zolenzepine features a seven-membered diazepine ring fused with a benzene ring, creating the characteristic 1,5-benzodiazepine structure [5] [6]. This core is further fused with a pyrazole ring, which contains two adjacent nitrogen atoms at positions 1 and 2 [7]. The pyrazole ring bears methyl substituents at positions 1 and 3, which influence the electronic properties of this heterocycle [4].

A distinctive feature of Zolenzepine is the piperazine substituent, which is connected to the benzodiazepine core via an acetyl linker at position 10 [3] [4]. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, bears a methyl substituent at position 4, forming a 4-methylpiperazine moiety [4].

Electronic and Steric Properties

The electronic properties of Zolenzepine are significantly influenced by the presence of multiple nitrogen atoms and carbonyl groups. The nitrogen atoms in the pyrazole, benzodiazepine, and piperazine rings serve as potential hydrogen bond acceptors, while the carbonyl groups provide additional hydrogen bond accepting sites [6] [7].

The steric arrangement of the molecule is determined by the non-planar conformation of the benzodiazepine ring, which typically adopts a boat-like conformation [8] [9]. This non-planarity is crucial for the three-dimensional arrangement of the functional groups and influences the molecule's ability to interact with biological targets.

Crystallographic Analysis and Conformational Studies

Crystal Structure Parameters

While specific crystallographic data for Zolenzepine itself is limited in the available literature, insights can be gained by examining the crystallographic properties of structurally related benzodiazepine derivatives, particularly olanzapine, which shares similar structural features [10] [11].

Olanzapine, a related benzodiazepine derivative, exhibits polymorphism with at least three known crystal forms (I, II, and III) [10] [11]. These polymorphs crystallize in the monoclinic system with the P21/c space group, suggesting that Zolenzepine might also favor similar crystallization patterns [10] [12].

Comparative Structural Analysis with Related Benzodiazepine Derivatives

Structural Comparison with Olanzapine and Clozapine

Zolenzepine shares structural similarities with other benzodiazepine derivatives, particularly olanzapine and clozapine, but also exhibits distinctive features that differentiate it from these related compounds [14] [2] [15]. A detailed structural comparison reveals important similarities and differences:

| Feature | Zolenzepine | Olanzapine | Clozapine |

|---|---|---|---|

| Heterocyclic Core | Pyrazolo[3,4-c] [1] [2]benzodiazepine | Thieno[2,3-b] [1] [2]benzodiazepine | Dibenzo[b,e] [1] [16]diazepine |

| Ring Fusion Pattern | Pyrazole fused to benzodiazepine | Thiophene fused to benzodiazepine | Two benzene rings fused to diazepine |

| Nitrogen Positions | Positions 1,3 (pyrazole), 5,10 (benzodiazepine), 1,4 (piperazine) | Positions 1,5 (benzodiazepine), 1,4 (piperazine) | Positions 1,4 (diazepine), 1,4 (piperazine) |

| Substituent Pattern | Methyl groups at positions 1,3 of pyrazole; Piperazine via acetyl linker | Methyl group at position 2 of thiophene; Methylpiperazine at position 4 | Chlorine at position 8; Methylpiperazine at position 4 |

| Hydrogen Bond Donors/Acceptors | Multiple H-bond acceptors (N, O); Limited H-bond donors | H-bond donor at N-H; Multiple H-bond acceptors | H-bond donor at N-H; Multiple H-bond acceptors |

| Molecular Planarity | Non-planar due to benzodiazepine ring puckering | Non-planar due to benzodiazepine ring puckering | Non-planar due to diazepine ring puckering |

The most significant structural difference between Zolenzepine and olanzapine is the replacement of the thiophene ring in olanzapine with a pyrazole ring in Zolenzepine [14] [2]. This substitution changes the electronic properties and potential hydrogen bonding interactions of the molecule. Additionally, Zolenzepine features an acetyl linker connecting the piperazine ring to the benzodiazepine core, whereas in olanzapine, the methylpiperazine is directly attached to the thiophene ring [14] [2].

Compared to clozapine, Zolenzepine has a more complex heterocyclic system with the pyrazolo[3,4-c] [1] [2]benzodiazepine core, while clozapine features a simpler dibenzo[b,e] [1] [16]diazepine structure [15]. Clozapine also contains a chlorine substituent, which is absent in Zolenzepine [15].

Molecular Properties Comparison

A comparison of the molecular properties of Zolenzepine, olanzapine, and clozapine reveals important differences in their physicochemical characteristics:

| Compound | Molecular Formula | Molecular Weight | Core Structure |

|---|---|---|---|

| Zolenzepine | C19H24N6O2 | 368.44 g/mol | Pyrazolo[3,4-c] [1] [2]benzodiazepine |

| Olanzapine | C17H20N4S | 312.43 g/mol | Thieno[2,3-b] [1] [2]benzodiazepine |

| Clozapine | C18H19ClN4 | 326.82 g/mol | Dibenzo[b,e] [1] [16]diazepine |

Zolenzepine has a higher molecular weight compared to both olanzapine and clozapine, primarily due to the additional functional groups and the more complex heterocyclic system [14] [2] [15]. The presence of six nitrogen atoms in Zolenzepine, compared to four in olanzapine and clozapine, contributes to its distinct electronic properties and potential for intermolecular interactions [14] [2] [15].

Structure-Activity Relationships

The structural features of Zolenzepine and related benzodiazepine derivatives provide insights into potential structure-activity relationships. The benzodiazepine core is known to be essential for the pharmacological activity of these compounds, with specific substituents modulating their binding affinity and selectivity for different receptors [17] [18].

The presence of the pyrazole ring in Zolenzepine, as opposed to the thiophene ring in olanzapine or the second benzene ring in clozapine, likely influences its receptor binding profile and pharmacological properties [17] [18]. The piperazine substituent, common to all three compounds, has been associated with enhanced central nervous system penetration and specific receptor interactions [17] [18].

The conformational flexibility of Zolenzepine, particularly around the acetyl linker connecting the piperazine ring to the benzodiazepine core, may allow the molecule to adopt specific conformations required for optimal binding to target receptors [8] [9]. This conformational adaptability could contribute to its unique pharmacological profile compared to more rigid analogs.

Zolenzepine represents a complex heterocyclic compound belonging to the pyrazolo-benzodiazepine class, characterized by its unique tricyclic structure comprising a fused pyrazole and benzodiazepine ring system. The compound features a molecular formula of C₁₉H₂₄N₆O₂ and exhibits significant pharmaceutical relevance due to its potential therapeutic applications . Understanding the synthetic chemistry of Zolenzepine requires comprehensive examination of various synthetic methodologies, ranging from traditional multi-step approaches to modern one-pot strategies, along with detailed analysis of key intermediates and optimization of catalytic systems.

Traditional Multi-step Synthesis Pathways

Traditional synthetic approaches to Zolenzepine typically involve multi-step sequential transformations that build the complex tricyclic framework through careful orchestration of ring-forming reactions. The most established route involves the systematic construction of the benzodiazepine core structure followed by pyrazole ring fusion and subsequent functionalization with the piperazine acetyl side chain .

Core Benzodiazepine Formation

The initial synthetic step commonly employs the condensation of ortho-phenylenediamine derivatives with appropriate carbonyl compounds under acidic conditions [3]. This fundamental transformation proceeds through nucleophilic attack of the diamine on the carbonyl carbon, followed by cyclization to form the seven-membered benzodiazepine ring. The reaction typically requires temperatures ranging from 80-120°C for 3-8 hours, yielding the desired products in 50-80% efficiency [3].

Pyrazole Ring Fusion

The construction of the pyrazole ring system presents unique challenges due to the need for precise regioselectivity and the formation of multiple nitrogen-nitrogen bonds. Traditional methods utilize the reaction of hydrazine derivatives with appropriately substituted carbonyl compounds, often requiring forcing conditions including elevated temperatures (120-180°C) and extended reaction times (6-24 hours) [4]. The overall yields for this transformation typically range from 45-70%, with the efficiency being significantly influenced by the steric and electronic properties of the substituents [4].

Piperazine Side Chain Installation

The final step involves the attachment of the 4-methylpiperazine-acetyl substituent, which can be achieved through various acylation strategies. The most common approach utilizes the reaction of the tricyclic intermediate with 4-methylpiperazine-acetic acid derivatives under standard peptide coupling conditions or through direct acylation with the corresponding acid chloride .

| Synthetic Step | Yield Range | Reaction Conditions | Key Challenges |

|---|---|---|---|

| Benzodiazepine Formation | 50-80% | 80-120°C, 3-8 hours | Regioselectivity control |

| Pyrazole Ring Fusion | 45-70% | 120-180°C, 6-24 hours | Multiple N-N bond formation |

| Side Chain Installation | 55-90% | Variable conditions | Functional group tolerance |

Modern One-pot Synthesis Methodologies

Contemporary synthetic approaches have focused on developing more efficient one-pot methodologies that can construct the complex Zolenzepine framework in a single operation. These methods offer significant advantages in terms of atom economy, reduced waste generation, and operational simplicity [5] [6].

Multicomponent Cascade Reactions

Recent advances in multicomponent reaction chemistry have enabled the development of efficient three-component syntheses for Zolenzepine-type structures. These approaches typically involve the simultaneous reaction of an aromatic diamine, a suitable carbonyl compound, and a nitrogen-containing heterocycle under carefully optimized conditions [5]. The reaction proceeds through a cascade of condensation, cyclization, and aromatization steps, ultimately yielding the desired tricyclic product in a single operation.

Microwave-Assisted Synthesis

The application of microwave irradiation has dramatically improved the efficiency of Zolenzepine synthesis by enabling rapid heating and significantly reducing reaction times. Under microwave conditions, reactions that previously required hours can be completed in 15-60 minutes while maintaining or improving yields [7]. This methodology has proven particularly effective for the cyclization steps, where the enhanced molecular motion facilitates ring closure reactions.

Photocatalytic Approaches

Emerging photocatalytic methodologies have shown promise for the construction of complex heterocyclic systems under mild conditions. Visible light-mediated reactions can promote the formation of multiple bonds in a single operation, offering environmentally friendly alternatives to traditional thermal methods [6]. These approaches typically achieve yields in the range of 55-85% under ambient temperature conditions.

| Methodology | Typical Yield | Reaction Time | Key Advantages |

|---|---|---|---|

| Multicomponent Reactions | 75-92% | 2-8 hours | Atom economy, operational simplicity |

| Microwave-Assisted | 65-90% | 15-60 minutes | Time efficiency, energy savings |

| Photocatalytic | 55-85% | 1-4 hours | Mild conditions, environmental benefits |

Key Intermediate Compounds and Reaction Mechanisms

Understanding the mechanistic pathways and key intermediates in Zolenzepine synthesis is crucial for optimizing synthetic efficiency and developing new methodologies. The formation of this complex heterocyclic system involves several distinct mechanistic steps, each with its own intermediate species and potential side reactions [8] [9].

Primary Intermediates

The synthesis typically proceeds through several well-defined intermediate stages. The initial condensation of ortho-phenylenediamine with carbonyl compounds generates 2-aminobenzamide derivatives, which serve as the primary building blocks for subsequent cyclization reactions [8]. These intermediates are generally stable under neutral conditions but can be sensitive to strong bases, requiring careful handling during synthetic operations.

Cyclization Intermediates

The formation of the benzodiazepine ring system proceeds through a series of cyclization intermediates, including various quinazolinone precursors that can be isolated and characterized [9]. The mechanistic pathway involves nucleophilic attack by the amino group on the carbonyl carbon, followed by ring closure through nitrogen nucleophilicity. These intermediates are typically stable at room temperature and can be stored for extended periods without decomposition.

Methylation Products

The regioselective methylation of the pyrazole ring system represents a critical step in the synthesis, generating methylated pyrazole compounds that are thermally stable up to 200°C [10]. The formation mechanism involves electrophilic methylation at the nitrogen atom, with the regioselectivity being controlled by the electronic properties of the heterocyclic system.

| Intermediate Type | Stability Profile | Formation Mechanism | Synthetic Role |

|---|---|---|---|

| 2-Aminobenzamide | Stable under neutral conditions | Nucleophilic attack on carbonyl | Primary building block |

| Quinazolinone precursors | Sensitive to strong bases | Intramolecular condensation | Cyclization intermediate |

| Methylated pyrazoles | Thermally stable to 200°C | Electrophilic methylation | Regioselectivity control |

Catalytic Systems and Solvent Optimization Strategies

The development of efficient catalytic systems and the optimization of reaction solvents represent critical aspects of modern Zolenzepine synthesis. These factors significantly influence reaction rates, yields, selectivity, and the overall sustainability of the synthetic process [11] [12].

Lewis Acid Catalysis

Lewis acids, particularly boron tribromide (BBr₃) and aluminum chloride (AlCl₃), have proven highly effective for promoting cyclization reactions in Zolenzepine synthesis [13]. These catalysts facilitate the formation of multiple bonds in cascade reactions and can achieve yields of 65-85% with excellent selectivity. The catalytic loading typically ranges from 10-30 mol%, with optimal performance observed at intermediate concentrations.

Transition Metal Catalysis

Palladium and copper-based catalytic systems have shown particular promise for the construction of complex heterocyclic frameworks [14]. These systems offer excellent functional group tolerance and can achieve yields of 70-90% under mild conditions. The use of appropriate ligands and atmosphere control is crucial for optimizing catalyst performance and preventing decomposition of sensitive intermediates.

Solvent Effects

The choice of solvent system significantly impacts both the reaction rate and selectivity in Zolenzepine synthesis. Chlorinated solvents such as chloroform and dichloromethane provide optimal conditions for Lewis acid-catalyzed reactions, while polar aprotic solvents like dimethylformamide and dimethylsulfoxide are preferred for transition metal-catalyzed processes [11]. The solvent polarity and hydrogen bonding ability can dramatically influence the reaction pathway and product distribution.

Optimization Strategies

Modern optimization approaches employ systematic variation of multiple parameters including temperature, catalyst loading, reaction time, and solvent composition [12]. The most effective strategies combine computational modeling with experimental validation to identify optimal conditions rapidly. Process analytical technology enables real-time monitoring of reaction progress and can guide automated optimization protocols.

| Catalytic System | Solvent Type | Yield Range | Key Optimization Parameters |

|---|---|---|---|

| Lewis Acids (BBr₃, AlCl₃) | Chlorinated solvents | 65-85% | Temperature, catalyst loading, time |

| Transition Metals (Pd, Cu) | Polar aprotic solvents | 70-90% | Ligand selection, atmosphere control |

| Organocatalysts | Aqueous systems | 60-85% | pH, chiral environment, H-bonding |